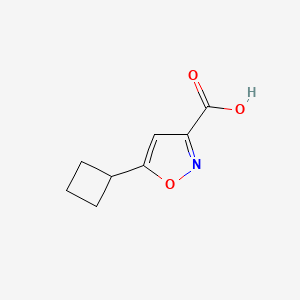

5-Cyclobutylisoxazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-7(12-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXWKMHPBXCDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368343-41-2 | |

| Record name | 5-cyclobutyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclobutylisoxazole 3 Carboxylic Acid and Its Analogues

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole heterocycle is a critical step that dictates the substitution pattern of the final product. Key methods include cycloaddition reactions, cyclization of linear precursors, and both metal-catalyzed and metal-free protocols.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is one of the most effective and widely utilized methods for constructing the isoxazole ring. researchgate.netnih.gov This reaction, often referred to as a [3+2] cycloaddition, involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the five-membered isoxazole ring. researchgate.netchemrxiv.org For the synthesis of a 5-cyclobutylisoxazole derivative, this would typically involve the reaction of a cyclobutyl-substituted alkyne with a nitrile oxide bearing a precursor to the carboxylic acid group.

Nitrile oxides are reactive intermediates that are generally generated in situ from precursors such as hydroxyimidoyl chlorides (by dehydrochlorination with a base) or aldoximes (by oxidation). mdpi.comnih.gov A standard route to 3,5-disubstituted isoxazoles involves the reaction between terminal alkynes and nitrile oxides generated from hydroxyimidoyl chlorides. nih.gov The regioselectivity of the cycloaddition is a significant consideration, as the reaction can potentially yield two different regioisomers. However, with terminal alkynes, the reaction with nitrile oxides typically proceeds with high regioselectivity to afford 3,5-disubstituted isoxazoles. chemrxiv.orgnih.gov

Table 1: Conditions for 1,3-Dipolar Cycloaddition in Isoxazole Synthesis

| Precursors | Reagents/Catalysts | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Terminal Alkynes, Hydroxyimidoyl Chlorides | Cu/Al2O3 nanocomposite, K2CO3 | Solvent-free (Ball-milling) | Mechanochemical, scalable, recyclable catalyst | nih.gov |

| Aldoximes, Alkynes | N-Chlorosuccinimide (NCS), Et3N | Dichloromethane (DCM) | In situ generation of nitrile oxide from aldoxime | organic-chemistry.org |

| 1,3-Diketones, Hydroximoyl Chlorides | Diisopropylethylamine (DIPEA) | Water | Metal-free, environmentally friendly, fast reaction | chemrxiv.orgbeilstein-journals.org |

| Aldoximes, Alkenes/Alkynes | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | Metal-free, proceeds with unprotected phenolic groups | researchgate.net |

A classical and fundamental approach to isoxazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). nih.govrsc.org In the context of 5-cyclobutylisoxazole-3-carboxylic acid, a suitable precursor would be a cyclobutyl-substituted β-ketoester, which would react with hydroxylamine. A major challenge in this method is controlling the regioselectivity, as unsymmetrical 1,3-dicarbonyls can lead to the formation of a mixture of regioisomeric isoxazoles. nih.gov

Significant research has focused on directing the outcome of this cyclization. Reaction conditions, including the choice of solvent and the use of additives, can influence the regiochemical outcome. nih.govresearchgate.net For example, methodologies have been developed using β-enamino diketones and hydroxylamine where the regiochemistry is controlled by the solvent (e.g., ethanol (B145695) or acetonitrile) or the use of additives like pyridine (B92270) or Lewis acids (e.g., BF₃). nih.govresearchgate.net

Another powerful strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This method provides an efficient route to highly substituted isoxazoles, including 3,4,5-trisubstituted derivatives, under mild conditions using electrophiles like iodine monochloride (ICl). nih.gov

Table 2: Cyclization Precursors for Isoxazole Synthesis

| Precursor Type | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| β-Diketone | Hydroxylamine Hydrochloride | 3,5-Disubstituted Isoxazole | Classic method; regioselectivity can be an issue. | rsc.org |

| β-Enamino Diketone | Hydroxylamine | Polyfunctionalized Isoxazole | Regiochemistry controlled by solvent and additives. | nih.govresearchgate.net |

| β-Ketoester | Hydroxylamine | 3-Hydroxyisoxazole | Reaction at controlled pH gives good yields. | tandfonline.com |

| 2-Alkyn-1-one O-methyl oxime | Iodine Monochloride (ICl) | 3,4,5-Trisubstituted Isoxazole | High yields, mild conditions, tolerates diverse functional groups. | nih.gov |

Modern synthetic chemistry offers a variety of both metal-catalyzed and metal-free pathways to isoxazoles, often providing improved efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Approaches: Transition metals such as copper, palladium, ruthenium, and gold play a pivotal role in many contemporary isoxazole syntheses. rsc.orgresearchgate.netresearchgate.net Copper(I) catalysts are frequently employed in [3+2] cycloaddition reactions between alkynes and in situ generated nitrile oxides, which can improve regioselectivity and allow reactions to proceed at room temperature. chemrxiv.orgorganic-chemistry.org Palladium catalysts are effective in cascade reactions, such as the annulation/allylation of alkynyl oxime ethers with allyl halides to form functionalized isoxazoles. organic-chemistry.org Ruthenium(II) catalysts have also been shown to promote the cycloaddition of alkynes and nitrile oxides, yielding 3,4,5-trisubstituted isoxazoles with high regioselectivity. chemrxiv.org

Metal-Free Approaches: Concerns about the cost, toxicity, and environmental impact of some metal catalysts have driven the development of metal-free alternatives. rsc.org One successful strategy involves the use of an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov Reactions can also be performed in environmentally benign solvents like water, which can accelerate the reaction and control selectivity without the need for a metal catalyst. chemrxiv.orgbeilstein-journals.org Furthermore, non-conventional energy sources, such as microwave irradiation, have been used to facilitate metal-free cycloadditions, often resulting in shorter reaction times and high yields. rsc.org

Table 3: Comparison of Metal-Catalyzed and Metal-Free Isoxazole Syntheses

| Approach | Catalyst/Reagent | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Copper (Cu) | [3+2] Cycloaddition | High regioselectivity, mild conditions (RT). | chemrxiv.orgorganic-chemistry.org |

| Palladium (Pd) | Cascade Annulation | Access to complex functionalized isoxazoles. | organic-chemistry.org | |

| Gold (Au) | Cycloisomerization | Efficient for α,β-acetylenic oximes. | organic-chemistry.org | |

| Metal-Free | DBU | [3+2] Cycloaddition | Avoids metal contamination, mild. | nih.gov |

| DIPEA / Water | [3+2] Cycloaddition | "Green" conditions, fast, high selectivity. | chemrxiv.orgbeilstein-journals.org | |

| Microwave Irradiation | [3+2] Cycloaddition | Rapid synthesis, high yields. | rsc.org |

Introduction and Functionalization of the Carboxylic Acid Moiety

Once the 5-cyclobutylisoxazole ring is formed, the next critical step is the installation of the carboxylic acid group at the C3 position. This can be achieved either by direct carboxylation of a suitable isoxazole derivative or by the oxidation of a precursor functional group.

Direct carboxylation involves the formation of an organometallic intermediate from a 5-cyclobutylisoxazole precursor, which is then quenched with carbon dioxide. A common method for carboxylation is the reaction of a Grignard reagent (RMgX) with CO₂, which upon acidic workup yields a carboxylic acid. google.com To apply this to the target molecule, one could envision a 3-halo-5-cyclobutylisoxazole undergoing a metal-halogen exchange with magnesium to form the corresponding Grignard reagent, followed by reaction with solid (dry ice) or gaseous CO₂.

Alternatively, organolithium reagents can be used. The lithiation of 3,5-disubstituted isoxazoles has been shown to occur at the C4 position upon treatment with n-butyllithium. cdnsciencepub.com To achieve carboxylation at the C3 position, a strategy involving a 3-lithio-5-cyclobutylisoxazole intermediate would be required. This could potentially be generated from a 3-bromo-5-cyclobutylisoxazole via lithium-halogen exchange, followed by quenching with CO₂. cdnsciencepub.com

Table 4: Methods for Direct Carboxylation of Heterocycles

| Method | Precursor | Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|---|

| Grignard Reaction | 3-Halo-isoxazole | 1. Mg; 2. CO₂; 3. H₃O⁺ | Isoxazol-3-ylmagnesium halide | Standard, widely applicable method. | google.com |

| Organolithium Reaction | 3-Halo-isoxazole | 1. n-BuLi or t-BuLi; 2. CO₂; 3. H₃O⁺ | Isoxazol-3-yllithium | Useful for lithium-halogen exchange. | cdnsciencepub.com |

An alternative and often highly reliable strategy is to synthesize the 5-cyclobutylisoxazole ring with a precursor functional group at the C3 position that can be readily oxidized to a carboxylic acid. Suitable precursors include a primary alcohol (–CH₂OH) or an aldehyde (–CHO).

The oxidation of a primary alcohol or an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. A wide array of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) to milder, more selective reagents. The choice of oxidant depends on the tolerance of other functional groups within the molecule. For a substrate like 5-cyclobutyl-3-(hydroxymethyl)isoxazole or 5-cyclobutylisoxazole-3-carbaldehyde, a straightforward oxidation would yield the desired this compound.

Table 5: Common Reagents for Oxidation to Carboxylic Acids

| Precursor | Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|---|

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification | Strong, inexpensive oxidant. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidant, acidic conditions. | |

| PCC, then NaClO₂ | Sequential reaction | Milder two-step process via aldehyde. | |

| Aldehyde | Potassium Permanganate (KMnO₄) | Basic or acidic solution | Effective for aldehydes. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Rapid oxidation. | |

| Pinnick Oxidation (NaClO₂) | t-BuOH, buffer (e.g., NaH₂PO₄) | Mild and selective for aldehydes. |

Synthesis of the Cyclobutyl Substituent and its Integration

The assembly of the this compound framework necessitates robust methods for both the formation of the strained cyclobutane (B1203170) ring and its subsequent attachment to the isoxazole core.

Methods for Cyclobutane Ring Formation

The inherent ring strain of approximately 27.5 kcal/mol makes the formation of cyclobutanes a challenging yet synthetically valuable endeavor. baranlab.orgscribd.com Several key methodologies have been established for the construction of the cyclobutane ring system.

One of the most common approaches is the [2+2] cycloaddition of olefins. baranlab.org This can be achieved photochemically, often involving the triplet excited state of an enone, or through catalysis by transition metals. baranlab.orgscribd.com Visible light irradiation in the presence of a ruthenium(II) photocatalyst, for example, can promote the [2+2] heterodimerization of dissimilar acyclic enones to produce a variety of cyclobutane structures. organic-chemistry.org

Intramolecular cyclization provides another reliable route. The reaction of 1,3-dibromopropane (B121459) with diethyl malonate in the presence of a base like sodium ethoxide yields a cyclobutane-1,1-dicarboxylic acid diethyl ester, which can be further processed. cutm.ac.in This pathway is an adaptation of the Wurtz coupling reaction. cutm.ac.in

Ring expansion of more readily available cyclopropane (B1198618) derivatives is also a viable strategy. scribd.com For instance, alkynyl cyclopropanols can undergo ring expansion when treated with a Gold(I) catalyst. scribd.com Similarly, Rhodium(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones can produce monosubstituted cyclobutenes, which are precursors to cyclobutanes. organic-chemistry.org

A summary of prevalent cyclobutane synthesis methods is presented below.

| Method | Description | Key Reagents/Conditions | Reference |

| [2+2] Cycloaddition | Dimerization of olefins to form a four-membered ring. | Photochemical (hv), Transition Metal Catalysts (e.g., Ru, Ni) | baranlab.orgscribd.comorganic-chemistry.org |

| Intramolecular Cyclization | Ring closure of a linear substrate with reactive groups at the 1 and 4 positions. | 1,3-dihalopropanes, malonic esters, base (e.g., NaOEt) | cutm.ac.in |

| Ring Expansion | Conversion of a cyclopropane ring into a cyclobutane ring. | Catalytic Au(I) or Rh(II) | scribd.comorganic-chemistry.org |

| Cross-Coupling | Palladium-catalyzed reactions of cyclobutanone-derived N-sulfonylhydrazones. | Pd catalysts, aryl/benzyl halides | organic-chemistry.org |

Coupling Strategies for the Cyclobutyl Group to the Isoxazole Core

The integration of the cyclobutyl moiety onto the isoxazole ring is typically achieved during the construction of the heterocyclic core itself. The two primary routes for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine with a 1,3-dicarbonyl compound. researchgate.net

In the context of 1,3-dipolar cycloaddition , a cyclobutyl-containing alkyne, such as cyclobutylacetylene, can be reacted with a nitrile oxide. This approach is highly modular, allowing for the synthesis of various 3,5-disubstituted isoxazoles. rsc.orgnih.govorganic-chemistry.org Copper(I)-catalyzed cycloadditions between in situ generated nitrile oxides and terminal acetylenes are particularly mild and convenient for producing 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Alternatively, the reaction of hydroxylamine with a three-carbon component can be employed. researchgate.net In this strategy, a precursor such as 1-cyclobutyl-1,3-butanedione would be condensed with hydroxylamine or its salt to yield the 5-cyclobutyl-3-methylisoxazole. Subsequent oxidation of the methyl group would be required to form the carboxylic acid.

Transition metal-catalyzed cross-coupling reactions represent a powerful, albeit less direct, strategy for forming the C-C bond between the two rings. rsc.org This could involve, for example, the coupling of a 5-haloisoxazole derivative with a cyclobutyl organometallic reagent (e.g., cyclobutylzinc or cyclobutylboronic acid) or vice-versa. Negishi coupling of isoxazole zinc pivalates with bromo-derivatives has been shown to be effective in producing drug-like scaffolds. nih.gov

| Coupling Strategy | Description | Required Precursors | Reference |

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide and an alkyne to form the isoxazole ring. | Cyclobutylacetylene, nitrile oxide precursor (e.g., an aldoxime) | researchgate.netrsc.orgorganic-chemistry.org |

| Condensation Reaction | Reaction of a 1,3-dicarbonyl compound with hydroxylamine. | Cyclobutyl-substituted 1,3-diketone, hydroxylamine | researchgate.netnih.gov |

| Cross-Coupling Reactions | Transition metal-catalyzed formation of a C-C bond between pre-formed rings. | 5-Haloisoxazole and a cyclobutyl organometallic reagent, or vice versa | rsc.orgnih.gov |

Divergent Synthesis of this compound Derivatives

Starting from the core structure of this compound, a variety of derivatives can be accessed through selective modifications of its three key components: the carboxylic acid group, the isoxazole nucleus, and the cyclobutyl ring system.

Chemoselective Modifications of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a versatile handle for derivatization. Standard organic transformations can be applied to generate a range of functional groups.

Amide Formation: The carboxylic acid can be activated, for instance, by conversion to an acyl chloride or by using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nanobioletters.com The activated intermediate is then reacted with a primary or secondary amine to yield the corresponding amide.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or via activation as described above followed by alcoholysis leads to the formation of esters. The hydrolysis of an ethyl ester (ethyl 3-methylisoxazole-5-carboxylate) with sodium hydroxide (B78521) is a common method to obtain the corresponding carboxylic acid, demonstrating the reversibility of this process. chemicalbook.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-cyclobutylisoxazol-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a building block for further modifications.

These transformations are summarized in the table below.

| Transformation | Product Type | Typical Reagents |

| Amide Formation | Amides | SOCl₂, Oxalyl chloride; or EDC, HOBt, followed by R₂NH |

| Esterification | Esters | R'OH, H⁺ (catalytic) |

| Reduction | Primary Alcohols | LiAlH₄, BH₃·THF |

Functionalization of the Isoxazole Nucleus

With the C3 and C5 positions occupied, functionalization of the isoxazole ring is directed towards the C4 position. The isoxazole ring is generally stable but can be labile under strongly basic conditions, and its aromatic character makes it less nucleophilic than other heterocycles, presenting challenges for some substitution reactions. rsc.orgresearchgate.net

Direct C-H functionalization using transition metal catalysis is a modern approach to introduce substituents at the C4 position, avoiding harsh conditions that could degrade the ring. researchgate.net Palladium and rhodium catalysts have been employed for such transformations. researchgate.net

Halogenation at the C4 position is also possible. The reaction of 2-alkyn-1-one O-methyl oximes with electrophilic halogen sources like N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular bromine (Br₂) can yield 4-halo-3,5-disubstituted isoxazoles. organic-chemistry.org These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions.

The inherent weakness of the N-O bond in the isoxazole ring can be exploited for synthetic purposes. researchgate.net Under reductive conditions (e.g., hydrogenation) or treatment with certain bases, the ring can be cleaved to yield difunctional compounds like β-hydroxy ketones or enaminones. researchgate.netresearchgate.net For instance, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, which leads to α-fluorocyano-ketones. researchgate.net

Transformations Involving the Cyclobutyl Ring System

The cyclobutyl ring, while generally stable, possesses inherent strain that can be harnessed for synthetic transformations. baranlab.org Its reactivity is distinct from that of acyclic or larger ring alkanes.

Ring-opening reactions can be initiated under various conditions. For example, transition metal-catalyzed reactions can open the ring to provide linear alkyl chains, a strategy often used in synthetic chemistry.

Functionalization of the cyclobutyl ring itself can be achieved while preserving the isoxazole core. Free-radical halogenation, for instance, could introduce a bromine or chlorine atom onto the cyclobutyl ring, which can then be displaced by a variety of nucleophiles to introduce new functional groups.

Ring expansion or rearrangement reactions provide pathways to other carbocyclic systems. For example, under specific catalytic conditions, the cyclobutyl ring could potentially be rearranged to a cyclopentyl ring, offering a route to a different class of isoxazole derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Cyclobutylisoxazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a precursor for a variety of derivatives through reactions such as esterification, amidation, and conversion to more reactive intermediates like acyl halides.

Esterification and Hydrolysis Processes

Esterification of 5-cyclobutylisoxazole-3-carboxylic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), is a common approach. mdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. sigmaaldrich.com

Alternatively, esterification can be accomplished under milder conditions by first converting the carboxylic acid to a more reactive species. For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) can facilitate the formation of esters, including sterically hindered ones like tert-butyl esters. researchgate.net

The reverse reaction, the hydrolysis of 5-cyclobutylisoxazole-3-carboxylate esters back to the parent carboxylic acid, can be catalyzed by either acid or base. sigmaaldrich.com Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic acyl substitution.

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from this compound is a crucial transformation, particularly in medicinal chemistry. Direct amidation with an amine is generally not feasible and requires the activation of the carboxylic acid. nih.gov This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. google.com

Commonly employed peptide coupling reagents can be categorized into several families, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). The choice of reagent can influence the reaction efficiency and the degree of side reactions, such as racemization, especially when coupling with chiral amines or amino acids. google.com The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an activated ester (with phosphonium and aminium reagents), which is then susceptible to nucleophilic attack by the amine.

For instance, the coupling of a carboxylic acid with an amine using HATU typically involves a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of an OAt-active ester, which is highly reactive towards the amine.

Interactive Data Table: Common Coupling Reagents for Amidation

| Reagent Class | Example Reagent | Activating Species | Common Base | Key Characteristics |

| Carbodiimides | DCC, EDC | O-acylisourea | N/A or non-nucleophilic base | Economical, can lead to byproduct formation |

| Phosphonium Salts | BOP, PyBOP | OBt-active ester | DIPEA, NMM | High efficiency, less risk of guanidinylation |

| Aminium/Uronium Salts | HATU, HBTU | OAt- or OBt-active ester | DIPEA, NMM | Very efficient, fast reactions, potential for guanidinylation side reaction |

Formation of Acyl Halides, Anhydrides, and Other Reactive Intermediates

The conversion of this compound into its corresponding acyl chloride, 5-cyclobutylisoxazole-3-carbonyl chloride, provides a highly reactive intermediate for the synthesis of esters, amides, and other derivatives. This transformation can be readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). nih.gov The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. nih.gov A close analog, 5-cyclopropylisoxazole-3-carbonyl chloride, is a known compound, suggesting that the synthesis of the cyclobutyl derivative is straightforward.

These acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles. For example, their reaction with alcohols (alcoholysis) or amines (aminolysis) provides a high-yielding route to the corresponding esters and amides, often under milder conditions than direct coupling methods.

Acid anhydrides of this compound can also be formed. These can be prepared by reacting the acyl chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent.

Reductions and Oxidations of the Carboxyl Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, (5-cyclobutylisoxazol-3-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, readily reducing carboxylic acids to alcohols. The reaction proceeds via a metal hydride transfer. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that can selectively reduce carboxylic acids in the presence of other reducible functional groups like esters.

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, leading to ring-opening and rearrangement reactions.

Ring-Opening and Rearrangement Reactions

The isoxazole ring can undergo cleavage through various mechanisms, including reductive, photochemical, and metabolic pathways. Reductive cleavage of the N-O bond is a common reaction of isoxazoles. For example, hydrogenation over a palladium catalyst can lead to the opening of the isoxazole ring to form an enaminone.

Photochemical reactions of isoxazoles, typically involving UV irradiation, can induce the cleavage of the weak N-O bond. This often leads to the formation of a vinyl nitrene intermediate, which can then rearrange to form various products, including oxazoles via an azirine intermediate. Both thermal and photochemical conditions have been shown to induce valence isomerizations in carbonyl-substituted isoxazoles.

Metabolic ring-opening of isoxazoles has also been observed in biological systems, often catalyzed by cytochrome P450 enzymes. This process can lead to the formation of α-cyanoenol metabolites. Furthermore, deprotonation at the C3 position of the isoxazole ring can trigger the cleavage of the O-N bond and subsequent ring-opening.

Electrophilic and Nucleophilic Functionalization of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which influence its electronic properties and reactivity. The reactivity of the isoxazole ring in this compound is dictated by the interplay of the electron-withdrawing carboxylic acid group at the C3 position and the electron-donating cyclobutyl group at the C5 position.

Electrophilic Substitution:

The isoxazole ring is generally considered an electron-deficient heterocycle, making electrophilic aromatic substitution challenging. However, theoretical and experimental studies on various isoxazole derivatives indicate that electrophilic attack, when it occurs, is most likely to happen at the C4 position. chemicalbook.comreddit.com This is due to the relative electron density at this position compared to C3 and C5, which are adjacent to the electronegative heteroatoms.

For this compound, the electron-donating nature of the cyclobutyl group at C5 would slightly activate the ring towards electrophilic attack, while the electron-withdrawing carboxylic acid at C3 would deactivate it. The net effect would still likely direct incoming electrophiles to the C4 position. Common electrophilic substitution reactions that could potentially be applied, under forcing conditions, include nitration, halogenation, and Friedel-Crafts reactions.

A general scheme for the electrophilic substitution at the C4 position is as follows:

Nucleophilic Functionalization:

Nucleophilic attack on the isoxazole ring is generally favored when an electron-withdrawing group is present. In the case of this compound, the carboxylic acid group at C3 can facilitate nucleophilic attack. However, a more common strategy for nucleophilic functionalization of isoxazoles involves the introduction of a good leaving group, such as a halogen, at one of the ring positions.

Another approach to nucleophilic functionalization involves the deprotonation of the C4 position. The acidity of the C4 proton is enhanced by the adjacent electron-withdrawing groups, allowing for metalation with a strong base followed by quenching with an electrophile.

Furthermore, studies on 5-nitroisoxazoles have demonstrated the feasibility of nucleophilic aromatic substitution (SNAr) reactions, where the nitro group at the C5 position is displaced by various nucleophiles. rsc.org While the cyclobutyl group is not a leaving group, this highlights the potential for nucleophilic substitution on the isoxazole ring under appropriate conditions. Ring-opening reactions initiated by nucleophilic attack are also a known reactivity pathway for isoxazoles, often leading to the formation of β-enamino ketones or other open-chain products. nih.gov

Cross-Coupling and Other Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these transformations offer a powerful means to further elaborate the molecular scaffold.

One of the most versatile cross-coupling reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. researchgate.net To apply this to this compound, the isoxazole ring would first need to be functionalized with a suitable leaving group, most commonly at the C4 position via electrophilic halogenation. The resulting 4-halo-5-cyclobutylisoxazole-3-carboxylic acid could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl substituents.

The following table summarizes potential Suzuki-Miyaura cross-coupling reactions of a hypothetical 4-halo-5-cyclobutylisoxazole-3-carboxylic acid derivative:

| Reactant 1 (Halogenated Isoxazole) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Product |

| 4-Bromo-5-cyclobutylisoxazole-3-carboxylic acid | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 5-Cyclobutyl-4-phenylisoxazole-3-carboxylic acid |

| 4-Iodo-5-cyclobutylisoxazole-3-carboxylic acid | 2-Thienylboronic acid | Pd(dppf)Cl2 / K3PO4 | 5-Cyclobutyl-4-(thiophen-2-yl)isoxazole-3-carboxylic acid |

| 4-Bromo-5-cyclobutylisoxazole-3-carboxylic acid | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2 / SPhos / K3PO4 | 5-Cyclobutyl-4-vinylisoxazole-3-carboxylic acid |

Other metal-catalyzed transformations could also be envisaged. For instance, nickel-catalyzed C-N cross-coupling reactions have been reported for isoxazoles, enabling the formation of N-aryl β-enamino esters through N-O bond cleavage. rsc.org Additionally, direct C-H activation at the C4 position of the isoxazole ring, followed by coupling with a suitable partner, represents a more atom-economical approach to functionalization, although this can be challenging to achieve with high regioselectivity. The carboxylic acid group itself can also participate in metal-catalyzed reactions, such as decarboxylative cross-couplings, which would lead to the formation of 5-cyclobutylisoxazole derivatives. nih.gov

Reactivity and Stereochemical Considerations of the Cyclobutyl Substituent

One potential reaction pathway involving the cyclobutyl ring is ring-opening. Under certain conditions, such as radical-mediated reactions or transition metal catalysis, the strained C-C bonds of the cyclobutane (B1203170) ring can cleave. For example, reactions that proceed through a radical intermediate at a carbon atom of the cyclobutyl ring could lead to ring-opened products.

The stereochemistry of the cyclobutyl ring is also an important consideration. Cyclobutane exists in a puckered or "butterfly" conformation rather than a planar structure to alleviate some of the torsional strain. masterorganicchemistry.com If any of the methylene (B1212753) groups of the cyclobutyl ring in this compound were to be functionalized, this would introduce stereocenters. The approach of reagents to the cyclobutyl ring would be influenced by its puckered conformation, potentially leading to diastereoselectivity in the products. For instance, in a hydrogenation reaction of a hypothetical 5-(cyclobutenyl)isoxazole-3-carboxylic acid, the hydrogen atoms could add to the same face of the double bond (syn-addition), leading to a specific stereoisomer of this compound.

Elucidation of Reaction Mechanisms and Kinetics

While no specific mechanistic or kinetic studies have been published for reactions involving this compound, the elucidation of reaction mechanisms for its potential transformations would rely on a combination of experimental and computational methods.

For the electrophilic substitution at the C4 position , a detailed mechanistic study would involve:

Kinetic Isotope Effect (KIE) Studies: By replacing the C4 hydrogen with deuterium, one could determine if the C-H bond breaking step is rate-determining. A significant kH/kD value would suggest that it is.

Computational Modeling: Density Functional Theory (DFT) calculations could be used to model the reaction pathway, including the structures and energies of the starting materials, intermediates (such as the sigma complex), transition states, and products. This would help to confirm the regioselectivity of the reaction.

For metal-catalyzed cross-coupling reactions , the mechanism would likely follow a well-established catalytic cycle, for example, the Suzuki-Miyaura coupling:

Oxidative Addition: The active Pd(0) catalyst would oxidatively add to the C4-halogen bond of the isoxazole.

Transmetalation: The organoboron reagent would transfer its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium would couple and be eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.

Kinetic studies of such a reaction would involve monitoring the reaction progress over time under various conditions (e.g., varying catalyst loading, ligand concentration, temperature) to determine the reaction order with respect to each component and to identify the rate-determining step of the catalytic cycle.

The following table outlines a hypothetical kinetic experiment for a Suzuki-Miyaura coupling of 4-bromo-5-cyclobutylisoxazole-3-carboxylic acid with phenylboronic acid:

| Entry | [Isoxazole] (M) | [Boronic Acid] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 2 | 80 | r1 |

| 2 | 0.2 | 0.15 | 2 | 80 | r2 |

| 3 | 0.1 | 0.30 | 2 | 80 | r3 |

| 4 | 0.1 | 0.15 | 4 | 80 | r4 |

By analyzing the changes in the initial rate (r) with the concentrations of the reactants and catalyst, the rate law for the reaction could be determined, providing valuable insights into the reaction mechanism.

Advanced Spectroscopic and Structural Characterization of 5 Cyclobutylisoxazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 5-Cyclobutylisoxazole-3-carboxylic acid can be determined.

The ¹H NMR spectrum provides detailed information about the proton environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its deshielded nature. princeton.edu The isoxazole (B147169) ring contains a single proton at the C4 position, which would resonate as a sharp singlet, characteristically found around 6.0-7.0 ppm for this type of heterocycle. The protons of the cyclobutyl group would present as a series of complex multiplets in the aliphatic region of the spectrum (approximately 1.8-3.8 ppm), arising from their diastereotopic nature and complex spin-spin coupling interactions.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically observed in the 165-180 ppm region. princeton.edu The carbons of the isoxazole ring have distinct chemical shifts, with C3 and C5 (the carbons bearing the substituents) resonating at lower fields (e.g., >150 ppm) compared to C4. The cyclobutyl group would show signals in the aliphatic region, generally between 20 and 45 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively correlate proton and carbon signals, confirming the connectivity between the cyclobutyl group at the C5 position and the carboxylic acid at the C3 position. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR (ppm) | Multiplicity | Predicted ¹³C NMR (ppm) |

| COOH | 10.0 - 13.0 | Broad Singlet | 165 - 175 |

| Isoxazole C3 | - | - | 155 - 165 |

| Isoxazole C4 | 6.5 - 7.0 | Singlet | 100 - 110 |

| Isoxazole C5 | - | - | 170 - 180 |

| Cyclobutyl CH | 3.5 - 3.9 | Multiplet | 35 - 45 |

| Cyclobutyl CH₂ | 1.8 - 2.5 | Multiplet | 20 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for validating the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. For the chemical formula C₈H₉NO₃, the calculated exact mass allows for unambiguous confirmation, distinguishing it from other potential isobaric compounds.

In addition to molecular formula validation, HRMS coupled with tandem mass spectrometry (MS/MS) experiments elucidates the compound's fragmentation pathways, offering further structural proof. Under electrospray ionization (ESI), the molecule can be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The fragmentation of isoxazole derivatives often involves characteristic cleavage patterns. nih.gov

For this compound, key fragmentation events would likely include:

Decarboxylation: A neutral loss of CO₂ (44 Da) from the [M-H]⁻ ion is a common fragmentation for carboxylic acids.

Loss of the Cyclobutyl Group: Cleavage of the bond between the isoxazole ring and the cyclobutyl substituent, resulting in the loss of a C₄H₇ fragment.

Ring Cleavage: The isoxazole ring itself can undergo fragmentation, leading to smaller, characteristic ions that can help confirm the core heterocyclic structure.

Table 2: Predicted HRMS Fragments for this compound (C₈H₉NO₃)

| Ion Formula | Description | Calculated Exact Mass |

| [C₈H₉NO₃+H]⁺ | Molecular Ion (Protonated) | 168.0655 |

| [C₈H₉NO₃-H]⁻ | Molecular Ion (Deprotonated) | 166.0510 |

| [C₇H₈NO]⁻ | Loss of COOH radical | 122.0611 |

| [C₇H₇O₂]⁻ | Loss of CO₂ from [M-H]⁻ | 123.0452 |

| [C₄H₂NO₃]⁻ | Loss of cyclobutyl group from [M-H]⁻ | 112.0040 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. orgchemboulder.com A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comechemi.com Superimposed on this broad band are the sharper C-H stretching vibrations of the cyclobutyl group. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is a key diagnostic peak, typically appearing between 1760-1690 cm⁻¹. orgchemboulder.com Additional significant peaks include the C-O stretch and O-H bend, which are usually found in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Cyclobutyl/Isoxazole | C-H Stretch | 3100 - 2850 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Isoxazole Ring | C=N Stretch | ~1615 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 950 - 910 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in this compound is the isoxazole ring system. Isoxazole and its derivatives typically exhibit absorption maxima (λ_max) in the ultraviolet region, corresponding to π→π* electronic transitions. researchgate.netnih.gov The exact position and intensity of the absorption depend on the solvent and the nature of the substituents on the ring. For this compound, an absorption maximum is expected in the range of 210-260 nm.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Electronic Transition |

| Methanol/Ethanol (B145695) | 210 - 260 | π → π* |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide robust evidence for molecular connectivity, single-crystal X-ray crystallography offers the ultimate, definitive determination of the solid-state structure. This technique would provide precise atomic coordinates, allowing for the accurate measurement of all bond lengths, bond angles, and torsion angles within the molecule.

For this compound, a crystal structure would confirm the planarity of the isoxazole ring and reveal the specific conformation of the attached cyclobutyl group. A key feature of interest would be the intermolecular interactions in the crystal lattice. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules associate in a head-to-head fashion. spectroscopyonline.comnih.gov X-ray crystallography would confirm the presence and geometry of this supramolecular synthon. This analysis provides an unparalleled level of detail about the molecule's three-dimensional architecture and packing arrangement.

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., O-C=O). |

| Intermolecular Interactions | Geometry and distances of hydrogen bonds and other non-covalent contacts. |

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation data has been published to describe the conformational preferences or the nature of intermolecular interactions for 5-Cyclobutylisoxazole-3-carboxylic acid.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Analysis

While SAR studies exist for other classes of compounds, specific in silico models or SAR analyses for this compound and its analogues have not been reported.

Prediction of Molecular Properties Relevant to Chemical Behavior and Design

Computational predictions of key molecular properties (such as pKa, logP, polarizability, etc.) that are relevant to the chemical behavior and design of this compound are not available in published research.

To provide the requested detailed and scientifically accurate article, original research performing these computational and theoretical studies on this compound would be required.

Applications in Chemical Biology and Rational Molecular Design

5-Cyclobutylisoxazole-3-carboxylic Acid as a Versatile Molecular Building Block

This compound serves as a valuable scaffold in medicinal chemistry due to the versatile nature of its core components. The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in many biologically active compounds. Carboxylic acids are also crucial functional groups in drug design, known for their ability to form hydrogen bonds and participate in metal coordination. researchgate.netresearchgate.net They are prevalent in a wide array of pharmaceuticals and agrochemicals. researchgate.net

The combination of the cyclobutyl group, the isoxazole ring, and the carboxylic acid moiety provides a unique three-dimensional structure that can be strategically modified to interact with various biological targets. The carboxylic acid group, in particular, is often a key determinant of a molecule's pharmacophore, influencing its solubility and binding affinity. researchgate.net The isoxazole scaffold itself is recognized as a "privileged" structure in drug discovery, meaning it is capable of binding to multiple, unrelated classes of protein targets.

The synthetic accessibility of isoxazole derivatives further enhances their utility as building blocks. nih.gov For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov This highlights the potential for creating diverse libraries of compounds based on the isoxazole-3-carboxylic acid core for screening against various therapeutic targets. The modular nature of its synthesis allows for systematic modifications to probe structure-activity relationships.

Role in the Synthesis of Complex Organic Molecules (e.g., Analogues of Natural Products)

The this compound core can serve as a starting point or a key intermediate in the synthesis of more complex organic molecules, including analogues of natural products. Natural products often possess intricate molecular architectures and potent biological activities. By incorporating the isoxazole moiety, chemists can generate novel analogues with potentially improved properties, such as enhanced stability or better pharmacokinetic profiles.

The synthesis of these complex molecules often involves multi-step reaction sequences. The isoxazole ring can be formed at various stages of the synthesis, and the carboxylic acid group can be converted into other functional groups as needed. The ability to functionalize the isoxazole ring and its substituents provides a powerful platform for creating structural diversity.

Studies of Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Understanding how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. Techniques such as X-ray crystallography and molecular docking are used to study these interactions. For derivatives of this compound, these studies can reveal how the cyclobutyl group fits into a hydrophobic pocket, how the isoxazole ring forms hydrogen bonds or other interactions, and how the carboxylic acid (or its bioisostere) interacts with charged or polar residues in the active site.

For example, molecular docking studies of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives with xanthine oxidase showed that the isoxazole ring's oxygen atom could form hydrogen bonds with serine and threonine residues in the enzyme's active site. nih.gov Such insights are invaluable for designing next-generation inhibitors with improved potency and selectivity. Spectroscopic techniques can also be employed to study the binding of these compounds to proteins and DNA. nih.gov

Future Research Directions and Emerging Trends

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 5-Cyclobutylisoxazole-3-carboxylic acid will likely see a shift towards more advanced and sustainable practices that align with the principles of green chemistry. mdpi.comsemnan.ac.irnih.govbohrium.com

Key areas of development include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a promising eco-friendly alternative for organic synthesis, offering accelerated reaction times, improved yields, and reduced energy consumption. mdpi.com The application of ultrasonic irradiation to the synthesis of isoxazoles has been shown to be effective, often minimizing byproduct formation and allowing for the use of greener solvents. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is another green technique that can significantly enhance reaction rates, leading to higher selectivity and improved product yields compared to conventional heating methods. nih.govbohrium.com This approach has been successfully used for the synthesis of various isoxazole derivatives and could be adapted for the efficient production of this compound. nih.govresearchgate.net

Catalytic Systems: The development of novel catalytic systems, including the use of reusable heterogeneous catalysts, is a cornerstone of sustainable chemistry. bohrium.commdpi.com Research into efficient catalysts for the cycloaddition reactions that form the isoxazole ring can lead to more atom-economical and environmentally benign synthetic routes. mdpi.comorganic-chemistry.orgthieme-connect.com

Aqueous Media and Green Solvents: Moving away from volatile and toxic organic solvents is a critical aspect of green synthesis. mdpi.comsemnan.ac.ir Methodologies that utilize water or other environmentally friendly solvents are being increasingly explored for the synthesis of isoxazole compounds. semnan.ac.irnih.gov

| Synthetic Methodology | Key Advantages | Potential for this compound Synthesis |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. mdpi.com | Could offer a more efficient and environmentally friendly pathway. |

| Microwave-Assisted Synthesis | Rapid heating, improved yields, higher selectivity. nih.govresearchgate.net | Potential for rapid and high-yield production. |

| Novel Catalytic Systems | Increased efficiency, reusability of catalysts, milder reaction conditions. mdpi.comorganic-chemistry.org | Development of specific catalysts could streamline the synthesis. |

| Reactions in Aqueous Media | Elimination of hazardous organic solvents, improved safety profile. semnan.ac.irnih.gov | A greener and safer manufacturing process. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling rapid in silico design and optimization of molecules and synthetic pathways. springernature.comnih.govnih.gov For this compound, these computational tools can accelerate its development in several ways:

Compound Design and Property Prediction: AI and ML algorithms can be trained on large datasets of chemical structures and their properties to predict the bioactivity, toxicity, and physicochemical characteristics of new compounds. nih.govijcrt.orggithub.io This allows for the virtual screening of derivatives of this compound to identify candidates with desired properties before committing to laboratory synthesis.

Synthesis Planning and Optimization: AI-powered tools can analyze vast reaction databases to propose novel and efficient synthetic routes. preprints.orgsciety.orgpreprints.org These systems can identify the most promising starting materials and reaction conditions, significantly reducing the time and resources required for experimental optimization. preprints.orgresearchgate.net

Predictive Modeling of Reaction Outcomes: Machine learning models can be developed to predict the outcomes of chemical reactions with high accuracy. preprints.org This predictive capability can help chemists to prioritize experiments and avoid unproductive synthetic pathways, thereby streamlining the synthesis of this compound and its analogs. preprints.orgpreprints.org

Exploration of Novel Applications in Chemical Materials Science and Catalysis

While isoxazole derivatives are well-known for their applications in medicinal chemistry, their potential in materials science and catalysis is an emerging area of research. mdpi.comijpcbs.com Future investigations into this compound could unveil novel applications in these domains:

Polymer Chemistry: The isoxazole ring can be incorporated into polymer backbones or as pendant groups, potentially imparting unique thermal, optical, or electronic properties to the resulting materials. researchgate.netresearchgate.net Research into the polymerization of this compound or its derivatives could lead to the development of new functional polymers. researchgate.net

Liquid Crystals: Isoxazole-containing molecules have been shown to exhibit liquid crystalline properties. researchgate.net The rigid structure of the isoxazole ring, combined with the flexible cyclobutyl group, could make this compound a candidate for the design of novel liquid crystal materials. researchgate.net

Organic Semiconductors: The electron-rich nature of the isoxazole ring suggests its potential use in organic electronic materials. researchgate.net Further research could explore the synthesis of derivatives of this compound for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net

Catalysis: The nitrogen and oxygen atoms in the isoxazole ring can act as coordination sites for metal ions, opening up the possibility of using isoxazole-based ligands in catalysis. The design of catalysts incorporating this compound could lead to new catalytic systems with unique reactivity and selectivity.

High-Throughput Synthesis and Screening for Chemical Diversity

To fully explore the potential of the this compound scaffold, the generation of a diverse library of related compounds is essential. High-throughput synthesis and screening are powerful tools for achieving this goal. nih.govmdpi.com

Combinatorial Synthesis: By employing automated synthesis platforms, a large number of derivatives of this compound can be prepared in parallel by varying the substituents on the cyclobutyl and isoxazole rings. nih.govresearchgate.net This approach allows for the rapid exploration of the chemical space around the core structure.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS can be used to rapidly screen them for a wide range of biological activities or material properties. rsc.org This can accelerate the discovery of new lead compounds for drug development or novel materials with desired functionalities. The integration of HTS with AI-driven data analysis can further enhance the efficiency of identifying promising candidates.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; carboxylic acid proton absent due to exchange broadening). Use DMSO-d₆ for solubility and to observe hydrogen bonding .

- X-ray Diffraction (XRD) : Resolves the planar isoxazole ring and cyclobutyl puckering, confirming dihedral angles between rings (typically 15–25°) .

Q. Advanced :

- Dynamic NMR (DNMR) : Detects restricted rotation of the cyclobutyl group at low temperatures.

- Synchrotron XRD : Provides sub-ångström resolution for analyzing bond-length alternations in the isoxazole ring .

How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

Basic

Use standardized shake-flask methods with HPLC-UV quantification. Key factors:

- pH adjustment : Solubility increases in alkaline buffers (e.g., phosphate buffer pH 7.4) due to carboxylate formation.

- Co-solvents : Ethanol (10–20% v/v) enhances aqueous solubility by disrupting hydrogen-bond networks .

Q. Advanced :

- Molecular Dynamics Simulations : Model solvent interactions to predict solubility in mixed solvents (e.g., DMSO/water).

- Ternary Phase Diagrams : Map solubility limits under varying temperature and solvent ratios to identify optimal crystallization conditions .

What catalytic systems enhance regioselectivity in functionalization reactions involving the isoxazole ring?

Q. Advanced

- Palladium Catalysts : Pd(PPh₃)₄ promotes C–H arylation at the 4-position of the isoxazole ring without affecting the cyclobutyl group.

- Photoredox Catalysis : Ru(bpy)₃²⁺ enables radical-mediated alkylation at the 5-position under blue light, minimizing ring-opening side reactions .

How should researchers design SAR studies to investigate pharmacological potential?

Q. Advanced

- Substituent Variation : Replace the cyclobutyl group with cyclohexyl or bicyclic analogs to assess steric effects on target binding.

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate polarity and bioavailability.

- In Silico Screening : Dock derivatives into enzyme active sites (e.g., COX-2 or kinase targets) to prioritize synthesis .

What computational approaches model the electronic structure and reactivity of this compound?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (FMO) and nucleophilic attack sites.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic substitution (e.g., C-4 of the isoxazole ring) .

How can mechanistic studies differentiate nucleophilic vs. electrophilic pathways at the carboxylic acid moiety?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O) to confirm proton transfer steps.

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to rule out radical intermediates during decarboxylation .

What orthogonal protection strategies are recommended for simultaneous functionalization?

Q. Advanced

- Isoxazole Protection : Use silyl ethers (e.g., TMS) to block the 4-position during carboxylate esterification.

- Carboxylic Acid Protection : Employ tert-butyl esters, cleavable under acidic conditions without affecting the isoxazole ring .

How should researchers validate intermediate purity during multi-step synthesis?

Q. Basic

- HPLC-MS : Monitor intermediates for byproducts (e.g., ring-opened species) using C18 columns and ESI(+) ionization.

- Melting Point Analysis : Compare observed vs. literature values for crystalline intermediates .

What analytical methods resolve contradictions in reported pKa values?

Q. Advanced

- Potentiometric Titration : Use automated titrators with ionic strength adjustment (0.15 M KCl) to standardize measurements.

- Capillary Electrophoresis (CE) : Determine pKa via mobility shifts across pH gradients (2.0–12.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.